1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one is a compound that features a thiazole ring, which is known for its versatile biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Mechanism of Action
Target of Action
The compound contains a thiazole ring and a piperazine moiety, which are common structural motifs in many bioactive molecules. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors, while piperazines often contribute to the bioavailability and pharmacokinetic properties of drugs .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Thiazole-containing compounds have been found to interfere with a wide range of biochemical processes, including DNA synthesis, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The piperazine ring might enhance its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Thiazole-containing compounds have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the piperazine ring’s basicity might make the compound more stable and active in slightly acidic environments .
Preparation Methods
The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-chloro-1,3-thiazole with piperazine under specific conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of biocides, fungicides, and dyes.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-8(15)14-4-2-13(3-5-14)7-9-6-12-10(11)16-9/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJZULGWTYPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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